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molecular formula C7H11N3 B1283340 N-pyridin-3-ylethane-1,2-diamine CAS No. 62491-92-3

N-pyridin-3-ylethane-1,2-diamine

Cat. No. B1283340
M. Wt: 137.18 g/mol
InChI Key: VPTHSIHGLIRODH-UHFFFAOYSA-N
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Patent
US05859032

Procedure details

3-aminopyridine(1.88 g) and hydroxyacetonitrile(2.49 g) were refluxed in water(20 ml) with stirring for 1.5 hours and then the reaction mixture was extracted with ethyl acetate. The extract was dried over sodium sulfate anhydride and then concentrated under a vacuum. The solution of the residue in tetrahydrofuran(30 ml) was dropped into the suspension of lithium aluminium hydride(1.13 g) in tetrahydrofuran (40 ml) while being cooled with ice and the mixture was stirred at room temperature for 30 minutes. A small amount of water was added to the reaction mixture and then the resulting deposit was filtrated out. The filtrate was concentrated under a vacuum, thereby yielding 2.24 g of the aimed compound.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.O[CH2:9][C:10]#[N:11]>O>[NH2:11][CH2:10][CH2:9][NH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.88 g
Type
reactant
Smiles
NC=1C=NC=CC1
Name
Quantity
2.49 g
Type
reactant
Smiles
OCC#N
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over sodium sulfate anhydride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a vacuum
ADDITION
Type
ADDITION
Details
The solution of the residue in tetrahydrofuran(30 ml) was dropped into the suspension of lithium aluminium hydride(1.13 g) in tetrahydrofuran (40 ml)
TEMPERATURE
Type
TEMPERATURE
Details
while being cooled with ice
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
A small amount of water was added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
the resulting deposit was filtrated out
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NCCNC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.24 g
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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